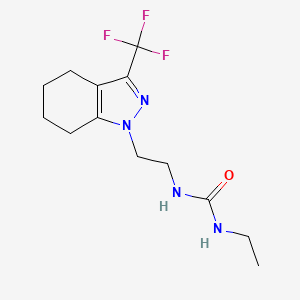

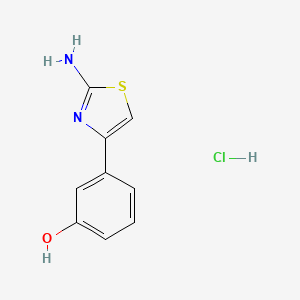

![molecular formula C23H41N B2503824 [1,1'-联环己基]-4-腈,4,4'-二戊基- (顺式,反式)- CAS No. 88510-89-8](/img/structure/B2503824.png)

[1,1'-联环己基]-4-腈,4,4'-二戊基- (顺式,反式)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, “[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-”, is a bicyclic organic molecule that features a nitrile functional group. This compound is part of a class of substances known as cyclohexylcyclohexanes, which have been studied for their potential to exhibit liquid crystalline phases and for their interesting chemical and physical properties .

Synthesis Analysis

The synthesis of related cyclohexyl derivatives has been explored through various methods. For instance, the anionic oligomerization of 1-cyclohexene-1-carbonitrile, catalyzed by potassium tert-butoxide, leads to noncyclic unsaturated dimers and trimers, including isomeric dimers that are structurally similar to the compound . Additionally, multicomponent cyclization reactions have been employed to create cyclohexane rings, as seen in the stereoselective synthesis of cis-4-dicyanomethylene-2,6-diarylcyclohexane-1,1-dicarbonitriles using aryl aldehydes, malononitrile, and acetone with sodium acetate as a catalyst .

Molecular Structure Analysis

The molecular structure of cyclohexylcyclohexanes, including the trans, trans-4'-alkylbicyclohexyl-4-carbonitriles, has been characterized by crystallography. These compounds typically adopt a chair conformation for the cyclohexyl rings and a trans-conformation for the alkyl groups. The cyano groups' orientation, whether equatorial or axial, plays a significant role in the molecular conformation and the resulting physical properties .

Chemical Reactions Analysis

The reactivity of cyclohexylcyclohexanes and their derivatives has been studied in various contexts. For example, the pyrolysis of 1-anilino-cis- and -trans-2-methylcyclohexane-1-carbonitrile leads to primary dissociation into hydrogen cyanide and the corresponding anil, with further self-condensation of the anil . The photocyclization of trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)-ethene has also been investigated, providing insights into the photoisomerization processes that may be relevant to similar bicyclic compounds .

Physical and Chemical Properties Analysis

The physical properties of cyclohexylcyclohexanes are influenced by their molecular structure, particularly the orientation of the cyano groups. The liquid crystalline phases exhibited by these compounds at higher temperatures are of particular interest. The crystal and molecular structures of homologous trans, trans-4'-alkylbicyclohexyl-4-carbonitriles have been described, with a focus on the different types of layer structures in the crystalline state and the role of cyano dipoles in these arrangements .

科学研究应用

液晶性质

对[1,1'-联环己基]-4-腈衍生物的研究揭示了它们在液晶领域的重要性。Rübesamen和Schneider(1993)探索了介晶化合物的相图,包括反式-4,4'-二正丙基-1,1-联环己基-顺式-4-腈,强调了液晶的独特性质,如压力诱导相和多态性变化(Rübesamen & Schneider, 1993)。

合成和特性

施子迁(2007)讨论了乙炔液晶化合物的合成,包括4,4'-二烷基联环己基-4-腈,强调了它们的特殊性质和有效的合成方法。这表明该化学物质在创建具有不同液晶性质的化合物中具有实用性(施子迁, 2007)。

构象研究

庄胜荣和方志新(2001)研究了包括[1,1'-联环己基]-4-腈在内的环己基衍生物的构象方面,提供了对这些化合物的立体化学和分子相互作用的见解(庄胜荣和方志新, 2001)。

光物理性质

Tsuji等人(2005)对相关化合物的进行的光物理性质的研究,有助于理解像[1,1'-联环己基]-4-腈衍生物这样的分子结构如何影响它们的光物理行为(Tsuji等人, 2005)。

晶体和分子结构

Haase和Paulus(1983)分析了同系反式、反式-4'-烷基联环己基-4-腈的晶体和分子结构,提供了有关此类化合物的结晶状态和分子构象的宝贵数据(Haase和Paulus, 1983)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBISKRSUBYSCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

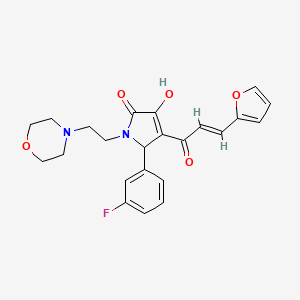

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

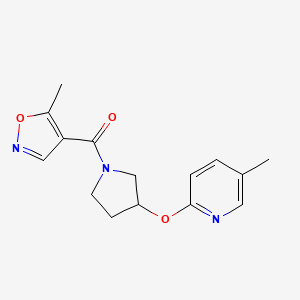

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)

![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)

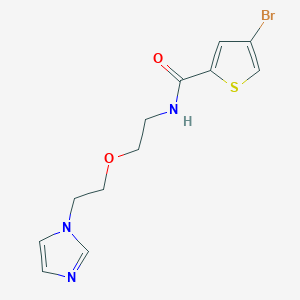

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)

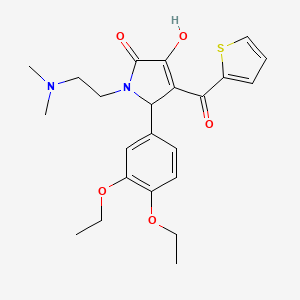

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)

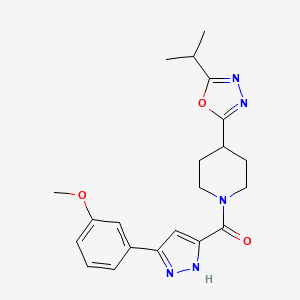

![N-[2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2503763.png)